(E)-4-(((2-chloro-6-methoxyquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
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Overview
Description
4-[(E)-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse pharmacological properties, including antimicrobial, antimalarial, anti-inflammatory, and antiparasitic activities . The unique structure of this compound, which includes a quinoline moiety and a pyrazolone ring, makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one in the presence of a suitable catalyst. Glacial acetic acid is often used as a catalyst to facilitate this reaction . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the quinoline moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of photosensitive materials and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with various molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process in microorganisms. Additionally, the compound can inhibit key enzymes involved in microbial metabolism, leading to cell death . The exact molecular pathways and targets may vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-3-carbaldehyde: A precursor in the synthesis of various quinoline derivatives.
1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: A key intermediate in the synthesis of pyrazolone derivatives.
Quinoline N-oxide derivatives: Products of the oxidation of quinoline compounds.
Uniqueness
4-[(E)-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its combined quinoline and pyrazolone structure, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C22H19ClN4O2 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
4-[(2-chloro-6-methoxyquinolin-3-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H19ClN4O2/c1-14-20(22(28)27(26(14)2)17-7-5-4-6-8-17)24-13-16-11-15-12-18(29-3)9-10-19(15)25-21(16)23/h4-13H,1-3H3 |
InChI Key |
LKPAPEFBLLXZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(N=C4C=CC(=CC4=C3)OC)Cl |
Origin of Product |
United States |
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